Antiparasitic agent-9

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Antiparasitic agent-9 is a compound used to combat parasitic infections, particularly those caused by protozoa and helminths. These infections are prevalent in tropical and subtropical regions and pose significant health risks to affected populations. The compound is known for its efficacy in treating neglected tropical diseases, which are often overlooked by global health initiatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antiparasitic agent-9 involves several steps, including the formation of key intermediates and the final product. The synthetic route typically starts with the preparation of a precursor compound, which undergoes various chemical reactions such as alkylation, acylation, and cyclization to form the desired antiparasitic agent. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, production capacity, and cost-effectiveness. The industrial production process involves stringent quality control measures to ensure the consistency and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions

Antiparasitic agent-9 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may alter its antiparasitic activity.

Reduction: Reduction reactions can convert the compound into its reduced form, potentially enhancing its bioavailability.

Substitution: Substitution reactions involve the replacement of functional groups within the molecule, which can modify its pharmacological properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products may include different oxidation states, reduced forms, and substituted derivatives of the compound, each with distinct pharmacological properties.

Scientific Research Applications

Antiparasitic agent-9 has a wide range of scientific research applications, including:

Chemistry: The compound is used as a model system to study the mechanisms of antiparasitic activity and to develop new synthetic methodologies.

Biology: Researchers use this compound to investigate the biology of parasitic infections and to identify potential molecular targets for drug development.

Medicine: The compound is employed in preclinical and clinical studies to evaluate its efficacy and safety in treating parasitic infections.

Industry: this compound is used in the development of new antiparasitic drugs and formulations, contributing to the advancement of pharmaceutical technologies.

Mechanism of Action

The mechanism of action of Antiparasitic agent-9 involves the disruption of essential processes within the parasite. The compound targets specific molecular pathways, such as the inhibition of enzyme activity or interference with the parasite’s metabolic processes. By binding to key molecular targets, this compound effectively eliminates the parasite or inhibits its growth and reproduction.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Antiparasitic agent-9 include other antiparasitic agents such as imidazole derivatives, benzimidazoles, and quinoline-based compounds. These compounds share structural similarities and exhibit comparable antiparasitic activities.

Uniqueness

What sets this compound apart from other similar compounds is its unique molecular structure, which confers specific pharmacological properties. The compound’s high selectivity and potency against a broad spectrum of parasitic infections make it a valuable addition to the arsenal of antiparasitic agents.

Conclusion

This compound is a potent compound with significant applications in the treatment of parasitic infections. Its unique chemical properties, diverse synthetic routes, and broad range of scientific research applications highlight its importance in the fields of chemistry, biology, medicine, and industry. Continued research and development of this compound and similar compounds hold promise for advancing the treatment of neglected tropical diseases and improving global health outcomes.

Properties

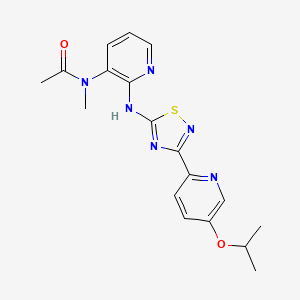

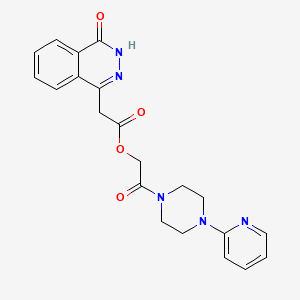

Molecular Formula |

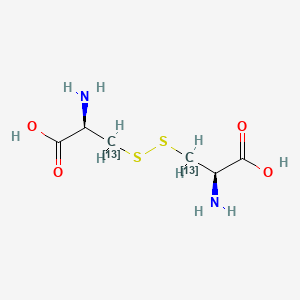

C18H20N6O2S |

|---|---|

Molecular Weight |

384.5 g/mol |

IUPAC Name |

N-methyl-N-[2-[[3-(5-propan-2-yloxypyridin-2-yl)-1,2,4-thiadiazol-5-yl]amino]pyridin-3-yl]acetamide |

InChI |

InChI=1S/C18H20N6O2S/c1-11(2)26-13-7-8-14(20-10-13)16-21-18(27-23-16)22-17-15(6-5-9-19-17)24(4)12(3)25/h5-11H,1-4H3,(H,19,21,22,23) |

InChI Key |

NOIIUQYBQWFTTJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CN=C(C=C1)C2=NSC(=N2)NC3=C(C=CC=N3)N(C)C(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid](/img/structure/B12403619.png)